Cas no 1489480-50-3 (N-Cyclobutylazetidin-3-amine)

N-Cyclobutylazetidin-3-amine 化学的及び物理的性質
名前と識別子
-
- N-cyclobutylazetidin-3-amine
- AKOS015299510
- EN300-624142
- 1489480-50-3
- 3-Azetidinamine, N-cyclobutyl-
- N-Cyclobutylazetidin-3-amine
-
- インチ: 1S/C7H14N2/c1-2-6(3-1)9-7-4-8-5-7/h6-9H,1-5H2
- InChIKey: SJWBEUKKMVXPSO-UHFFFAOYSA-N
- SMILES: N1CC(NC2CCC2)C1
計算された属性
- 精确分子量: 126.115698455g/mol
- 同位素质量: 126.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 95.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- XLogP3: 0.1
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Predicted)
- Boiling Point: 202.9±8.0 °C(Predicted)
- 酸度系数(pKa): 10.52±0.40(Predicted)
N-Cyclobutylazetidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-624142-1.0g |
N-cyclobutylazetidin-3-amine |
1489480-50-3 | 1g |
$0.0 | 2023-06-07 |
N-Cyclobutylazetidin-3-amine 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
N-Cyclobutylazetidin-3-amineに関する追加情報
N-Cyclobutylazetidin-3-amine: A Comprehensive Overview
N-Cyclobutylazetidin-3-amine (CAS No 1489480-50-3) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its azetidine ring structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. The molecule's structure, which includes a cyclobutyl group attached to an azetidine ring, contributes to its distinct chemical behavior and reactivity.
Recent studies have highlighted the importance of N-Cyclobutylazetidin-3-amine in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, leveraging its unique solubility properties and biocompatibility. This has opened new avenues for targeted drug delivery, particularly in the field of oncology, where precise drug delivery is crucial for minimizing side effects and enhancing therapeutic efficacy.
The synthesis of N-Cyclobutylazetidin-3-amine has been optimized through advanced organic chemistry techniques. Modern methods employ catalytic asymmetric synthesis to achieve high enantiomeric excess, which is essential for pharmaceutical applications. These advancements have not only improved the yield but also reduced the environmental impact of the synthesis process, aligning with current green chemistry principles.
In terms of pharmacokinetics, N-Cyclobutylazetidin-3-amine exhibits favorable absorption and distribution profiles. Preclinical studies have demonstrated its ability to cross biological membranes efficiently, making it a promising candidate for drug carriers that require rapid uptake into target tissues. Additionally, its metabolic stability has been evaluated in various animal models, showing minimal toxicity and prolonged circulation time, which are critical factors for therapeutic applications.
The application of N-Cyclobutylazetidin-3-amine extends beyond pharmaceuticals into materials science. Its unique mechanical properties make it a potential candidate for developing advanced polymers and composites. Recent research has focused on incorporating this compound into biodegradable materials, offering sustainable solutions for packaging and biomedical devices.
Moreover, N-Cyclobutylazetidin-3-amine has shown potential in catalysis. Its nitrogen-containing structure enables it to act as a ligand in transition metal complexes, facilitating various organic transformations with high efficiency. This has implications for industrial chemistry, where catalysts play a pivotal role in optimizing reaction conditions and reducing production costs.
Despite its promising applications, further research is needed to fully harness the potential of N-Cyclobutylazetidin-3-amine. Collaborative efforts between chemists, pharmacologists, and materials scientists are essential to address challenges such as scalability and long-term biocompatibility. Continued investment in fundamental research will undoubtedly unlock new opportunities for this versatile compound.
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